molecular formula C18H26N2O5 B14099053 Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester CAS No. 879553-77-2

Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester

Cat. No.: B14099053
CAS No.: 879553-77-2
M. Wt: 350.4 g/mol
InChI Key: BAIDNIBSOZLYQU-UHFFFAOYSA-N
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Description

Z-Val-Val-OH, also known as N-benzyloxycarbonyl-L-valyl-L-valine, is a dipeptide derivative composed of two valine amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The compound is characterized by its stability and reactivity, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Val-OH typically involves the protection of the amino group of valine using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of L-valine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting N-Cbz-L-valine is then coupled with another molecule of L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form Z-Val-Val-OH .

Industrial Production Methods

Industrial production of Z-Val-Val-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Val-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protective groups or functional moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are employed for deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions include various protected and deprotected peptide derivatives, which can be further utilized in peptide synthesis and other biochemical applications.

Scientific Research Applications

Z-Val-Val-OH has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Z-Val-Val-OH derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of Z-Val-Val-OH involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with specific enzymes, binding to their active sites and modulating their activity. This interaction can affect various molecular pathways, including those involved in protein synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    Z-Val-OH: A single valine derivative with similar protective groups.

    Z-Val-Ala-OH: A dipeptide composed of valine and alanine.

    Z-Val-Phe-OH: A dipeptide composed of valine and phenylalanine.

Uniqueness

Z-Val-Val-OH is unique due to its specific dipeptide structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable peptide bonds and its compatibility with various coupling reagents make it a preferred choice in peptide synthesis.

Properties

IUPAC Name

3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIDNIBSOZLYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219406
Record name Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879553-77-2
Record name Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879553-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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